Tubacin

Catalog No.
S548561
CAS No.
537049-40-4
M.F
C41H43N3O7S
M. Wt
721.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubacin

CAS Number

537049-40-4

Product Name

Tubacin

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide

Molecular Formula

C41H43N3O7S

Molecular Weight

721.9 g/mol

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N

SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

Tubacin

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Description

The exact mass of the compound Tubacin is 721.28217 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of 1,3-oxazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Virology

    Scientific Field: Virology

    Summary of the Application: Tubacin, an HDAC6 selective inhibitor, has been found to reduce the replication of the Japanese Encephalitis Virus (JEV).

    Methods of Application: Tubacin is used as a selective HDAC6 inhibitor in this context.

    Results or Outcomes: The 50% inhibitory concentration (IC50) values of virus yield was 0.26 μM for tubacin. Tubacin blocked the production of intracellular infectious virus particles with an IC50 of 1.52 μM.

Application in Neurology

Tubacin is a potent, selective, and reversible inhibitor of histone deacetylase 6 (HDAC6), with an impressive inhibitory concentration (IC50) of approximately 4 nM. It primarily functions by inducing the acetylation of α-tubulin, a key component of microtubules, without significantly altering histone acetylation levels. This unique mechanism positions tubacin as a significant compound in the study of various diseases, particularly cancer and neurodegenerative disorders .

The primary chemical reaction involving tubacin is its competitive inhibition of HDAC6, where it chelates zinc ions in the enzyme's catalytic pocket. This inhibition leads to an increase in the acetylation of α-tubulin, which disrupts normal cellular functions related to protein degradation and apoptosis. The compound does not affect the deacetylation of histones, making it distinct from other HDAC inhibitors .

Tubacin has demonstrated significant biological activity, particularly in suppressing cell proliferation and inducing apoptosis in various cancer cell lines, including acute lymphoblastic leukemia (ALL) cells. It enhances the effects of chemotherapy agents like bortezomib by disrupting molecular complexes involved in protein degradation pathways. Notably, tubacin has also been shown to increase endothelial nitric oxide synthase (eNOS) expression in endothelial cells, contributing to vascular health .

Tubacin was originally identified through a multidimensional chemical genetic screen involving over 7,000 small molecules. Its synthesis involves standard organic chemistry techniques aimed at creating compounds that can selectively inhibit HDAC6 while maintaining cell permeability. Specific synthetic routes are not widely published but typically involve modifications to existing HDAC inhibitors to enhance selectivity and potency .

Tubacin's applications span various fields:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for combination therapies.
  • Neuroprotection: Tubacin has shown potential in models of neurodegenerative diseases by inhibiting tau phosphorylation.
  • Vascular Health: By increasing eNOS expression, tubacin may have therapeutic implications for cardiovascular diseases .

Studies have indicated that tubacin interacts with several cellular pathways:

  • HDAC6 Pathway: Its primary action is through inhibition of HDAC6, leading to increased acetylation of α-tubulin.
  • Apoptotic Pathways: Tubacin enhances apoptotic signaling in ALL cells and may synergistically work with other chemotherapeutic agents.
  • Endothelial Function: Tubacin stabilizes eNOS mRNA transcripts, enhancing nitric oxide production and vascular relaxation responses .

Several compounds share similar mechanisms or target HDAC6 but differ in their selectivity and biological effects. Below is a comparison highlighting tubacin's uniqueness:

CompoundSelectivity for HDAC6IC50 (nM)Mechanism of ActionUnique Features
TubacinHigh4Inhibits HDAC6, induces α-tubulin acetylationNon-drug-like structure; minimal toxicity to normal cells
Tubastatin AModerate10Inhibits HDAC6Less selective; affects gene expression
SAHA (Vorinostat)Broad100Inhibits multiple HDACsAffects histone acetylation significantly
ACY-1215High25Selective for HDAC6Used primarily in hematological malignancies
NiltubacinLowNANo HDAC6 inhibitory activityDemonstrates effects on eNOS without affecting HDAC6

Tubacin stands out due to its high selectivity for HDAC6 and its ability to induce significant biological responses without impacting histone modifications or normal cell viability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

721.28217189 g/mol

Monoisotopic Mass

721.28217189 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02C2G1D30D

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Wikipedia

Tubacin

Dates

Modify: 2023-08-15
1: Siow D, Wattenberg B. The histone deacetylase-6 inhibitor tubacin directly inhibits de novo sphingolipid biosynthesis as an off-target effect. Biochem Biophys Res Commun. 2014 Jul 4;449(3):268-71. doi: 10.1016/j.bbrc.2014.05.016. Epub 2014 May 14. PubMed PMID: 24835950.
2: Salmi M, Bruneau N, Cillario J, Lozovaya N, Massacrier A, Buhler E, Cloarec R, Tsintsadze T, Watrin F, Tsintsadze V, Zimmer C, Villard C, Lafitte D, Cardoso C, Bao L, Lesca G, Rudolf G, Muscatelli F, Pauly V, Khalilov I, Durbec P, Ben-Ari Y, Burnashev N, Represa A, Szepetowski P. Tubacin prevents neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero. Brain. 2013 Aug;136(Pt 8):2457-73. doi: 10.1093/brain/awt161. Epub 2013 Jul 5. PubMed PMID: 23831613.
3: Aldana-Masangkay GI, Rodriguez-Gonzalez A, Lin T, Ikeda AK, Hsieh YT, Kim YM, Lomenick B, Okemoto K, Landaw EM, Wang D, Mazitschek R, Bradner JE, Sakamoto KM. Tubacin suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells. Leuk Lymphoma. 2011 Aug;52(8):1544-55. doi: 10.3109/10428194.2011.570821. Epub 2011 Jun 23. PubMed PMID: 21699378; PubMed Central PMCID: PMC4113006.
4: Kawada J, Zou P, Mazitschek R, Bradner JE, Cohen JI. Tubacin kills Epstein-Barr virus (EBV)-Burkitt lymphoma cells by inducing reactive oxygen species and EBV lymphoblastoid cells by inducing apoptosis. J Biol Chem. 2009 Jun 19;284(25):17102-9. doi: 10.1074/jbc.M809090200. Epub 2009 Apr 22. PubMed PMID: 19386607; PubMed Central PMCID: PMC2719348.

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